molecular formula C16H30O B1210649 Bombykol

Bombykol

Cat. No.: B1210649
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombykol, also known as this compound, is a naturally occurring compound with the molecular formula C₁₆H₃₀O. It is a type of alcohol with a long hydrocarbon chain and two double bonds located at the 10th and 12th positions. This compound is primarily known for its role as a sex pheromone in the silkworm moth, Bombyx mori .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombykol can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of Grignard reagents, where an alkyl magnesium halide reacts with an aldehyde or ketone to form the alcohol .

Industrial Production Methods: Industrial production of hexadeca-10,12-dien-1-OL often involves the use of large-scale organic synthesis techniques. This includes the use of catalytic hydrogenation and other advanced methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bombykol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of pheromone synthesis and chemical communication.

    Biology: It plays a crucial role in the study of insect behavior, particularly in understanding mating signals and pheromone reception.

    Medicine: Research is ongoing to explore its potential use in developing new insect repellents or attractants.

    Industry: It is used in the production of synthetic pheromones for pest control in agriculture

Mechanism of Action

Bombykol exerts its effects by binding to specific odorant receptors in the antennae of male moths. This binding triggers a cascade of molecular events that result in the activation of olfactory receptor neurons (ORNs). The signal is then transmitted to the brain, where it is processed and leads to behavioral responses such as attraction to the female moth .

Comparison with Similar Compounds

Bombykol is unique due to its specific double bond configuration and its role as a sex pheromone. Similar compounds include:

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the specificity and uniqueness of hexadeca-10,12-dien-1-OL .

Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadeca-10,12-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3

InChI Key

CIVIWCVVOFNUST-UHFFFAOYSA-N

SMILES

CCCC=CC=CCCCCCCCCCO

Canonical SMILES

CCCC=CC=CCCCCCCCCCO

Synonyms

10,12-hexadecadien-1-ol
bombykol
bombykol, (E,Z)-isomer
isobombycol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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